

Application Notes and Protocols for AZ 11645373

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ 11645373

Cat. No.: B1665887

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Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor, an ATP-gated ion channel.[1][2][3][4][5] This receptor is implicated in inflammatory processes, making it a significant target in drug discovery for various inflammatory diseases.[3][5][6] **AZ 11645373** has been demonstrated to inhibit BzATP-mediated calcium influx and ATP-mediated interleukin-1 β (IL-1 β) release in vitro.[1][4] Notably, it exhibits high selectivity for the human P2X7 receptor, with significantly lower potency for the rat ortholog.[3][5] These application notes provide detailed protocols for the preparation of stock solutions and their use in a common cellular assay.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **AZ 11645373** is presented in Table 1.

Property	Value
Molecular Formula	C ₂₄ H ₂₁ N ₃ O ₅ S[1][4]
Molecular Weight	463.51 g/mol [1][4]
CAS Number	227088-94-0[1]
Appearance	Off-white solid
Purity	≥98%[1]
Solubility	Soluble in DMSO to 10 mM[1]

Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **AZ 11645373** in dimethyl sulfoxide (DMSO).

Materials and Equipment:

- **AZ 11645373** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Microcentrifuge tubes
- Calibrated pipettes and sterile tips
- Analytical balance

Procedure:

- Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.

- Weigh **AZ 11645373**: Accurately weigh a specific amount of **AZ 11645373** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.635 mg of **AZ 11645373**.
- Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed **AZ 11645373**. For 4.635 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
- Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid is dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).^[7]

Table 2: Example Volumes for Preparing **AZ 11645373** Stock Solutions

Desired Concentration	Mass of AZ 11645373 (for 1 mL final volume)	Volume of DMSO
1 mM	0.464 mg	1 mL
5 mM	2.318 mg	1 mL
10 mM	4.635 mg	1 mL

Protocol 2: Application in an In Vitro IL-1 β Release Assay

This protocol outlines the use of the **AZ 11645373** stock solution to inhibit ATP-induced IL-1 β release from lipopolysaccharide (LPS)-activated THP-1 human monocytic cells.^{[3][5]}

Materials and Equipment:

- THP-1 cells
- LPS (Lipopolysaccharide)
- ATP (Adenosine 5'-triphosphate)

- **AZ 11645373** stock solution (10 mM in DMSO)
- Cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- 96-well cell culture plates
- ELISA kit for human IL-1 β
- CO₂ incubator

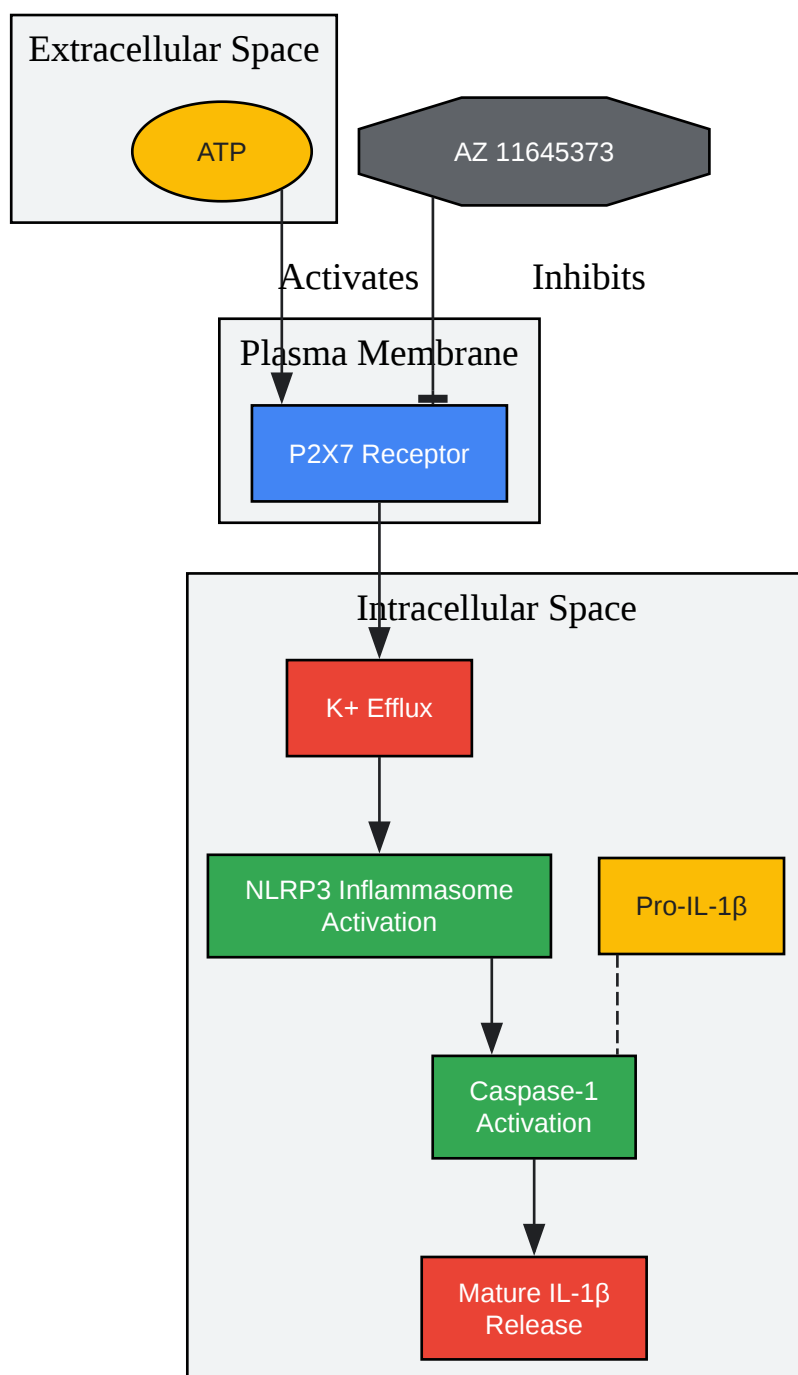
Procedure:

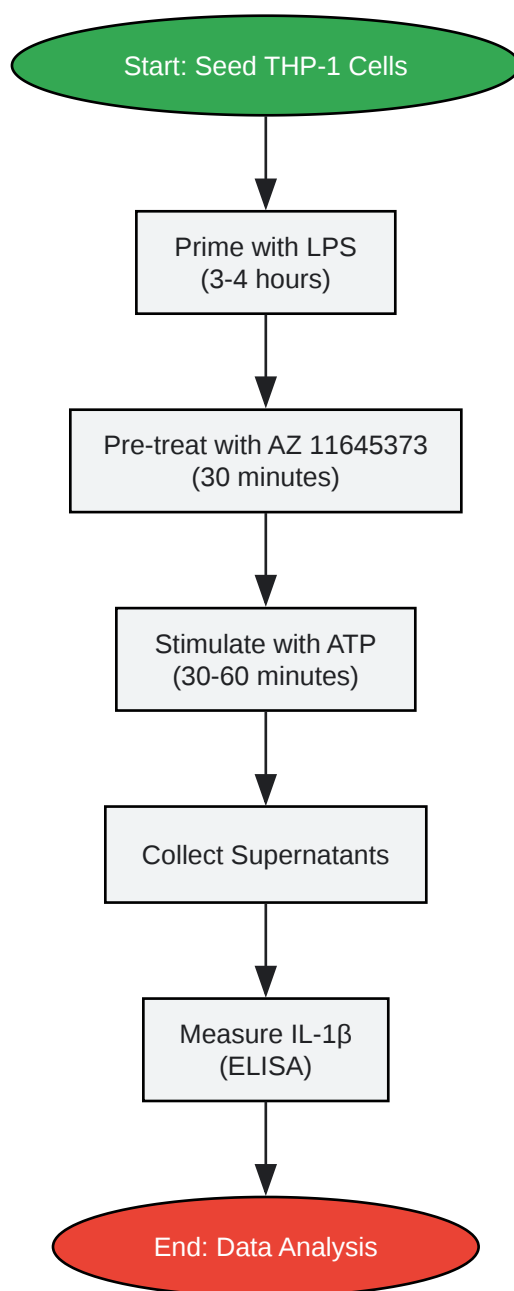
- **Cell Seeding:** Seed THP-1 cells in a 96-well plate at a density of 1×10^6 cells/mL in complete culture medium and differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA), if required by the specific cell line protocol.
- **LPS Priming:** Prime the cells with LPS (e.g., 1 μ g/mL) for 3-4 hours to induce the expression of pro-IL-1 β .
- **Pre-treatment with AZ 11645373:** Prepare serial dilutions of the **AZ 11645373** stock solution in culture medium. Add the desired final concentrations of **AZ 11645373** (e.g., 10 nM, 100 nM, 1 μ M) to the cells and incubate for 30 minutes.^[7] Include a vehicle control (DMSO) at the same final concentration as the highest **AZ 11645373** treatment.
- **ATP Stimulation:** Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the P2X7 receptor and the NLRP3 inflammasome, leading to the cleavage of pro-IL-1 β and the release of mature IL-1 β .
- **Supernatant Collection:** Centrifuge the plate and collect the cell culture supernatants.
- **Quantification of IL-1 β :** Measure the concentration of IL-1 β in the supernatants using a human IL-1 β ELISA kit according to the manufacturer's instructions.
- **Data Analysis:** The inhibitory effect of **AZ 11645373** is determined by comparing the IL-1 β levels in the treated wells to the ATP-stimulated control wells. The IC₅₀ value, the

concentration at which **AZ 11645373** inhibits 50% of the ATP-induced IL-1 β release, can be calculated. The reported IC₅₀ for this assay is approximately 90 nM.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)

Visualizations

P2X7 Signaling Pathway





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